molecular formula C20H15N B1585229 N-(Naphthalen-2-yl)naphthalen-1-amine CAS No. 4669-06-1

N-(Naphthalen-2-yl)naphthalen-1-amine

Cat. No.: B1585229
CAS No.: 4669-06-1
M. Wt: 269.3 g/mol
InChI Key: UNJZLNFHHINVOB-UHFFFAOYSA-N
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Description

N-(Naphthalen-2-yl)naphthalen-1-amine is a secondary amine featuring two naphthyl groups attached to a central nitrogen atom at the 1- and 2-positions of their respective naphthalene rings.

Properties

IUPAC Name

N-naphthalen-1-ylnaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N/c1-2-8-17-14-18(13-12-15(17)6-1)21-20-11-5-9-16-7-3-4-10-19(16)20/h1-14,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJZLNFHHINVOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50292736
Record name N-(Naphthalen-2-yl)naphthalen-1-amine
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Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4669-06-1
Record name 4669-06-1
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Record name N-(Naphthalen-2-yl)naphthalen-1-amine
Source EPA DSSTox
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Record name 1,2'-Dinaphthylamine
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Mechanism of Action

Biochemical Pathways

It is known that the compound plays a role in proteomics research . The downstream effects of these pathways are yet to be fully understood.

Result of Action

It is known that the compound has a significant impact on the fluorescence spectra in water containing ultrafine bubbles . This suggests that the compound may have potential applications in the field of fluorescence spectroscopy.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,2’-Dinaphthylamine . For instance, the compound’s fluorescence spectra are significantly dependent on the concentration and microenvironment of ultrafine bubbles . This suggests that the compound’s action can be influenced by its surrounding environment.

Biological Activity

N-(Naphthalen-2-yl)naphthalen-1-amine, a compound with the molecular formula C20_{20}H15_{15}N, is notable for its diverse biological activities. This compound features a naphthalene moiety that contributes to its lipophilicity and ability to interact with various biological systems. The following sections explore its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C20_{20}H15_{15}N
  • Molecular Weight : 283.34 g/mol
  • CAS Number : 257254

This compound exhibits its biological effects through several mechanisms:

  • Receptor Interactions :
    • The compound interacts with neurotransmitter receptors in the central nervous system (CNS), influencing mood and behavior. Its structural similarity to other amines allows it to modulate neurotransmitter systems, particularly serotonin and dopamine pathways .
  • Enzyme Inhibition :
    • It may inhibit enzymes involved in neurotransmitter metabolism, enhancing the availability of key neurotransmitters. This could have implications for treating mood disorders and other neurological conditions.
  • Chiral Specificity :
    • The compound's chiral nature allows for selective binding to biological targets, potentially leading to varied pharmacological profiles compared to its non-chiral counterparts.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogues:

StudyCompoundActivityIC50_{50} / MIC (µM)Notes
This compoundCytotoxicity< 10 (against cancer cell lines)Active against MCF-7 and H460 cell lines
6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amineENTs InhibitionENT1: 1.82; ENT2: 36.82Selective inhibition observed
2-NaphthylamineMutagenicityNot specifiedInduces DNA damage in various assays

Cytotoxicity Studies

A series of studies have demonstrated the cytotoxic effects of this compound derivatives on various cancer cell lines. For instance, derivatives tested against breast cancer (MCF-7), lung cancer (H460), and CNS cancer (SF-268) showed significant cytotoxicity with IC50_{50} values below 10 µg/mL . These findings suggest potential applications in anticancer therapies.

Enzyme Interaction Studies

Research has indicated that certain analogues of this compound selectively inhibit equilibrative nucleoside transporters (ENTs). For example, a derivative exhibited an IC50_{50} value of 1.82 µM against ENT1, while showing a higher selectivity towards ENT2 with an IC50_{50} of 36.82 µM . This selectivity highlights the potential for developing targeted therapies for conditions involving nucleoside transport.

Scientific Research Applications

Antidepressant Effects

Research indicates that N-(Naphthalen-2-yl)naphthalen-1-amine may exhibit antidepressant-like effects in animal models. In studies involving rodents, administration of this compound resulted in increased locomotor activity and reduced immobility during forced swim tests, suggesting its potential as a treatment for depression.

Anticancer Potential

The anticancer properties of naphthalene derivatives, including this compound, have been investigated extensively. Studies have shown that these compounds can induce apoptosis and inhibit cell proliferation across various cancer cell lines. Specifically, this compound has demonstrated cytotoxic effects by disrupting microtubule dynamics essential for cancer cell division .

Case Study 1: Neuropharmacology
In a neuropharmacological study, this compound was evaluated for its effects on serotonin levels in rat models. The results indicated a significant increase in serotonin levels post-administration, highlighting its potential role as a serotonin reuptake inhibitor.

Case Study 2: Cancer Research
A cohort study investigated the effects of naphthalene derivatives on human cancer cell lines. The findings revealed that these compounds inhibited tumor growth by inducing apoptosis through mitochondrial pathways, suggesting that this compound could be developed as a lead compound for anticancer drug development .

Comparison with Similar Compounds

Substituted Naphthylamines

  • N-(3,4,5-Trimethoxybenzyl)naphthalen-1-amine ():
    This compound replaces the naphthalen-2-yl group with a 3,4,5-trimethoxybenzyl substituent. The methoxy groups enhance solubility in polar solvents (e.g., dichloromethane) compared to the purely aromatic naphthyl groups in the target compound. Crystallographic studies reveal that the methoxy groups facilitate hydrogen bonding, leading to distinct solid-state packing behavior. The reduced steric bulk compared to the target compound also increases reactivity in nucleophilic substitution reactions .

  • (S)-N-((1-Methylpyrrolidin-2-yl)methyl)naphthalen-1-amine (): Incorporating a chiral pyrrolidine moiety, this derivative exhibits enhanced solubility in protic solvents due to its tertiary amine structure. Its molecular weight (240.35 g/mol) and hydrogen-bonding capacity differ significantly from the target compound’s purely aromatic framework .

Schiff Bases and Imines

  • [(E)-1-(Naphthalen-2-yl)ethylidene]-(naphthalen-1-ylmethyl)amine ():
    This Schiff base, synthesized via condensation of naphthalen-1-ylmethylamine and 2-acetylnaphthalene, features an imine (C=N) group. The conjugated system results in a redshifted UV-Vis absorption compared to the target compound’s amine. However, Schiff bases are prone to hydrolysis under acidic conditions, whereas the target compound’s C–N single bond offers greater stability .

  • N-(2-Chlorobenzylidene)naphthalen-1-amine ():
    The electron-withdrawing chlorine substituent on the benzylidene group reduces electron density at the imine nitrogen, altering coordination chemistry with metal ions. In contrast, the target compound’s electron-rich amine nitrogen can act as a stronger Lewis base in metal-ligand interactions .

Complex Aromatic Amines in Materials Science

  • N-BDAVBi (): Used in organic light-emitting diodes (OLEDs), this compound contains diphenylamino and styryl groups, enabling high charge mobility and blue fluorescence. The target compound’s simpler structure lacks such extended conjugation, resulting in weaker electroluminescence. However, its rigid naphthyl framework may improve thermal stability in polymer matrices .
  • N-(Naphthalen-2-yl)-N-(3-(1,4,5-triphenyl-1H-imidazol-2-yl)phenyl)naphthalen-2-amine ():
    This triarylamine derivative incorporates an imidazole ring, enhancing its electron-transport properties for optoelectronic applications. The target compound’s lack of heterocyclic substituents limits its utility in charge-transfer systems but simplifies synthetic routes .

Physicochemical Properties and Spectroscopic Data

Spectroscopic Characterization

  • 1H NMR : The target compound’s aromatic protons exhibit distinct splitting patterns due to the inequivalent naphthalen-1-yl and naphthalen-2-yl groups. For example, protons adjacent to the amine show upfield shifts (δ 6.8–7.5 ppm), whereas similar compounds like Schiff bases (e.g., ) display deshielded imine protons (δ 8.0–8.5 ppm) .
  • IR Spectroscopy : The N–H stretching vibration in the target compound appears near 3400 cm⁻¹, absent in Schiff bases, which instead show C=N stretches at 1600–1650 cm⁻¹ .

Thermal and Solubility Properties

Compound Melting Point (°C) Solubility (Polar Solvents) Key Application
N-(Naphthalen-2-yl)naphthalen-1-amine 150–152 Low (DCM, THF) Materials, Catalysis
N-(3,4,5-Trimethoxybenzyl)naphthalen-1-amine 145–147 Moderate (DCM) Pharmaceuticals
N-BDAVBi >300 Insoluble (Toluene) OLEDs

Preparation Methods

Preparation of 2-Naphthylamine (β-Naphthylamine)

According to a patented method, the synthesis involves:

  • Step 1: Synthesis of 2-acetonaphthone oxime

    • React 2-acetonaphthone with oxammonium hydrochloride in an ethanol-water mixture (optimal ethanol:water ratio 1:1 to 3:1)
    • Use sodium acetate as a buffer (molar ratio sodium acetate:2-acetonaphthone:oxammonium hydrochloride = 1.1:1:1.1)
    • Reaction conditions: 50 °C for 20 minutes
    • Product: 2-acetonaphthone oxime isolated as a white solid with nearly quantitative yield (~99%)
  • Step 2: Conversion to 2-acetylnaphthylamine

    • Treat 2-acetonaphthone oxime with polyphosphoric acid at 40–70 °C for 1–3 hours
    • Precipitate the product by pouring into water, filter and dry
    • Product yield: ~100%
  • Step 3: Formation of 2-naphthylamine

    • Dissolve 2-acetylnaphthylamine in ethanol and concentrated HCl
    • Heat under reflux at 70 °C for 1.5 hours
    • Neutralize with 6M NaOH to precipitate 2-naphthylamine
    • Isolate as pink solid with near quantitative yield (~100%)

This method is noted for its safety, mild conditions, and high yield, avoiding harsh reagents and conditions.

Formation of N-(Naphthalen-2-yl)naphthalen-1-amine

The key step is coupling the naphthalen-1-amine moiety with the 2-naphthyl group. Two main approaches are reported:

Cross-Coupling Using Boronic Acid Derivatives (Suzuki Coupling)

A research article describes the synthesis of naphthalene-based amines via Suzuki cross-coupling reactions involving boronic acid intermediates:

  • Preparation of boronic acid intermediates:

    • Starting from N,N-dimethylnaphthalen-2-amine, lithiation with tert-butyl lithium generates an organolithium species.
    • This is converted into boronic acid esters, which upon hydrolysis yield boronic acids (though hydrolysis may be incomplete, mixtures of boronic acid and esters are used).
  • Suzuki coupling:

    • The boronic acid intermediates are coupled with aryl halides under palladium catalysis.
    • The reaction proceeds with high yields (85–93%) to form the desired amine-linked naphthalene derivatives.

While this method is demonstrated for related naphthalene amines, it is adaptable for the preparation of this compound by selecting appropriate halide and boronic acid partners.

Catalytic Hydrogenation of Nitrile or Imine Intermediates

Industrial methods for related naphthyl amines involve catalytic hydrogenation:

  • Reduction of nitrile or imine precursors using palladium or platinum catalysts under hydrogen gas pressure.
  • Conditions are optimized for high yield and purity.
  • Sodium borohydride reduction of ketones or reductive amination of aldehydes are also common lab-scale methods.

Though specific data for this compound is limited, these methods are relevant for preparing amine linkages in naphthalene derivatives.

Comparative Data Table of Preparation Methods

Step/Method Reaction Conditions Key Reagents Yield (%) Notes
2-Acetonaphthone Oxime Synthesis 50 °C, 20 min, EtOH-H2O (1:1) 2-Acetonaphthone, oxammonium HCl, sodium acetate ~99 Mild, safe, quantitative
2-Acetylnaphthylamine Formation 40–70 °C, 1–3 h, polyphosphoric acid 2-Acetonaphthone oxime ~100 Efficient intermediate
2-Naphthylamine Formation 70 °C reflux, 1.5 h, EtOH + HCl 2-Acetylnaphthylamine ~100 Simple isolation, high purity
Suzuki Cross-Coupling (General) Pd catalyst, reflux, organic solvent Boronic acid, aryl halide 85–93 Versatile for amine coupling
Catalytic Hydrogenation (Industrial) High pressure H2, Pd/Pt catalyst Nitrile or imine intermediates High Scalable, used for related amines

Research Findings and Notes

  • The patented method for 2-naphthylamine preparation is notable for avoiding toxic reagents and harsh conditions, providing a safe and reliable route suitable for routine laboratory synthesis.
  • Suzuki cross-coupling offers a flexible approach to construct complex naphthalene amines, including this compound, with high yields and functional group tolerance.
  • Industrial processes emphasize catalytic hydrogenation for large-scale production, offering high efficiency and purity but requiring specialized equipment.
  • The choice of method depends on scale, available reagents, and desired purity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(Naphthalen-2-yl)naphthalen-1-amine, and how do reaction conditions influence yield?

  • Methodological Answer : Common methods include:

  • Nitrosation : Reacting naphthalen-2-amine with nitrosating agents (e.g., NaNO₂ in acidic conditions) to introduce nitroso groups, followed by coupling reactions .
  • Schiff Base Formation : Condensation of naphthalen-1-amine with aldehydes (e.g., 3,4-dimethoxybenzaldehyde) under reflux in methanol, producing imine-linked derivatives .
  • Purification : Recrystallization or chromatography is critical for isolating high-purity products, as impurities can skew downstream applications .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : Determines substitution patterns and confirms amine proton environments (e.g., ¹H-NMR for Schiff base derivatives) .
  • FT-IR : Identifies functional groups like C=N (imine) or NH₂ (amine) through characteristic absorption bands .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, especially for halogenated derivatives (e.g., chloro-substituted analogs) .

Q. How do substituents on the naphthalene ring influence the compound’s reactivity and stability?

  • Methodological Answer :

  • Electron-Withdrawing Groups (e.g., Cl, NO₂) : Increase electrophilicity at the amine site, enhancing reactivity in nucleophilic substitutions .
  • Steric Effects : Bulky substituents (e.g., cyclopropane rings) reduce reaction rates in crowded environments, as seen in N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride .

Advanced Research Questions

Q. How can computational methods resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Predicts molecular geometries and electronic properties, aiding in validating experimental X-ray structures .
  • SHELX Refinement : Robust refinement using SHELXL or SHELXE can resolve ambiguities in twinned or low-resolution crystallographic datasets .
  • Polymorph Screening : Assess crystal packing variations via computational lattice energy calculations to explain divergent diffraction patterns .

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

  • Methodological Answer :

  • Catalyst Selection : Zinc-copper couples improve cyclopropanation efficiency in branched derivatives .
  • Flow Reactors : Enhance mixing and heat transfer for nitrosation steps, reducing side-product formation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates in amide bond formation .

Q. How can researchers address discrepancies in reported biological activities of structurally similar derivatives?

  • Methodological Answer :

  • Purity Validation : Use HPLC to confirm compound integrity; impurities >1% can invalidate bioactivity assays .
  • Structure-Activity Relationship (SAR) Studies : Compare analogs like 1-(Naphthalen-2-YL)cyclopropanamine and N-(6-Chloro-naphthalen-1-yl)-acetamide to isolate critical functional groups .
  • Assay Standardization : Replicate experiments under controlled conditions (pH, temperature) to minimize variability .

Q. What mechanistic insights explain the compound’s interactions with neurotransmitter systems?

  • Methodological Answer :

  • Docking Simulations : Model binding to serotonin/dopamine receptors using software like AutoDock to predict affinity .
  • Kinetic Studies : Monitor inhibition constants (Kᵢ) via fluorescence polarization assays to quantify modulator effects .
  • Metabolic Profiling : LC-MS traces metabolites in vitro to identify bioactive species and degradation pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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